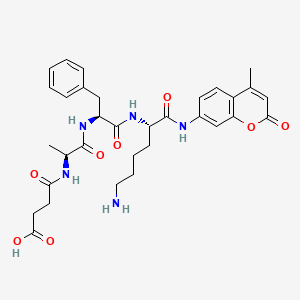

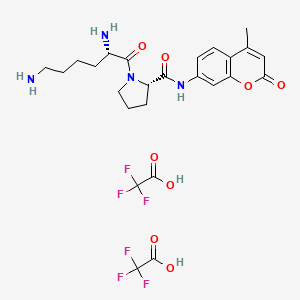

Lys-Pro-AMC (diTFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lys-Pro-AMC (diTFA) is a fluorogenic substrate used for the detection and measurement of the activity of specific enzymes . It is composed of lysine and proline amino acids linked to 7-amino-4-methylcoumarin (AMC), with di-trifluoroacetic acid (diTFA) as a counterion . This compound is particularly useful in biochemical assays due to its ability to produce a fluorescent signal upon enzymatic cleavage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lys-Pro-AMC (diTFA) typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process involves the following steps:

Coupling: The lysine and proline amino acids are coupled to the resin using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin and purified.

AMC Conjugation: The AMC moiety is attached to the peptide through an amide bond formation.

Industrial Production Methods: Industrial production of Lys-Pro-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lys-Pro-AMC (diTFA) unterliegt vor allem enzymatischen Spaltungsreaktionen. Die Verbindung ist so konzipiert, dass sie ein Substrat für spezifische proteolytische Enzyme ist, die die Peptidbindung zwischen den Aminosäuren und der AMC-Gruppe spalten.

Häufige Reagenzien und Bedingungen:

Enzyme: Proteolytische Enzyme wie Trypsin, Chymotrypsin und Prolyl-Oligopeptidase.

Puffer: Phosphatgepufferte Salzlösung (PBS) oder Tris-HCl-Puffer bei physiologischem pH-Wert (7,4).

Temperatur: Reaktionen werden typischerweise bei 37 °C durchgeführt, um physiologische Bedingungen nachzubilden.

Hauptprodukte, die gebildet werden: Die enzymatische Spaltung von Lys-Pro-AMC (diTFA) führt zur Freisetzung von freiem AMC, das ein fluoreszierendes Signal erzeugt, das spektrophotometrisch gemessen werden kann .

Wissenschaftliche Forschungsanwendungen

Lys-Pro-AMC (diTFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird verwendet, um die Enzymkinetik und -aktivität zu untersuchen, insbesondere für proteolytische Enzyme.

Molekularbiologie: Wird in Assays eingesetzt, um die Aktivität von Enzymen zu messen, die an Proteinabbau und -verarbeitung beteiligt sind.

Medizin: Wird in diagnostischen Assays eingesetzt, um Enzymmangel oder Anomalien in klinischen Proben zu erkennen.

Industrie: Wird in Qualitätskontrollprozessen angewendet, um die Enzymaktivität in pharmazeutischen und biotechnologischen Produkten zu überwachen

5. Wirkmechanismus

Lys-Pro-AMC (diTFA) fungiert als fluorogenes Substrat. Nach enzymatischer Spaltung durch spezifische proteolytische Enzyme wird die AMC-Gruppe freigesetzt, was zu einem fluoreszierenden Signal führt. Diese Fluoreszenz kann gemessen werden, um die Aktivität des Enzyms zu bestimmen. Die molekularen Zielstrukturen sind die Peptidbindungen innerhalb des Substrats, und die beteiligten Wege umfassen proteolytische Spaltung und Fluoreszenzemission .

Ähnliche Verbindungen:

Lys-Pro-AMC: Ähnlich wie Lys-Pro-AMC (diTFA), jedoch ohne das diTFA-Gegenion.

Andere fluorogene Substrate: Verbindungen wie Gly-Pro-AMC und Ala-Pro-AMC, die ebenfalls die AMC-Gruppe enthalten, sich aber in der Aminosäuresequenz unterscheiden.

Einzigartigkeit: Lys-Pro-AMC (diTFA) ist aufgrund seiner spezifischen Aminosäuresequenz und des Vorhandenseins von diTFA einzigartig, was seine Löslichkeit und Stabilität erhöht. Dies macht es besonders geeignet für bestimmte enzymatische Assays, bei denen andere Substrate möglicherweise nicht so gut funktionieren .

Wirkmechanismus

Lys-Pro-AMC (diTFA) functions as a fluorogenic substrate. Upon enzymatic cleavage by specific proteolytic enzymes, the AMC moiety is released, resulting in a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the peptide bonds within the substrate, and the pathways involved include proteolytic cleavage and fluorescence emission .

Vergleich Mit ähnlichen Verbindungen

Lys-Pro-AMC: Similar to Lys-Pro-AMC (diTFA) but without the diTFA counterion.

Other Fluorogenic Substrates: Compounds such as Gly-Pro-AMC and Ala-Pro-AMC, which also contain the AMC moiety but differ in the amino acid sequence.

Uniqueness: Lys-Pro-AMC (diTFA) is unique due to its specific amino acid sequence and the presence of diTFA, which enhances its solubility and stability. This makes it particularly suitable for certain enzymatic assays where other substrates may not perform as well .

Eigenschaften

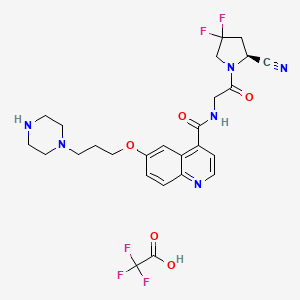

Molekularformel |

C25H30F6N4O8 |

|---|---|

Molekulargewicht |

628.5 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1 |

InChI-Schlüssel |

UYHIEPMMURECAA-SZKOKKDDSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)

![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)